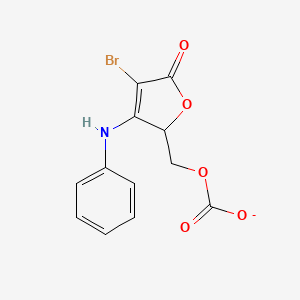![molecular formula C21H18ClNO3 B12609336 5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide CAS No. 648923-14-2](/img/structure/B12609336.png)
5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide is an organic compound with the molecular formula C21H18ClNO3 and a molecular weight of 367.826 g/mol . This compound is known for its potential biological activities and is often studied for its applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide involves several steps. One common method includes the reaction of 5-chloro-2-hydroxybenzoic acid with 2-(2-phenylethoxy)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Chemical Reactions Analysis
5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide can be compared with other similar compounds such as:
5-Chloro-2-hydroxy-N-phenylbenzamide: This compound lacks the phenylethoxy group, which may result in different biological activities.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a methoxy group instead of a hydroxy group and a sulfamoylphenyl group instead of a phenylethoxy group, leading to different chemical and biological properties.
Properties
CAS No. |
648923-14-2 |
|---|---|
Molecular Formula |
C21H18ClNO3 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C21H18ClNO3/c22-16-10-11-19(24)17(14-16)21(25)23-18-8-4-5-9-20(18)26-13-12-15-6-2-1-3-7-15/h1-11,14,24H,12-13H2,(H,23,25) |
InChI Key |
UZTPJCVTTNVLAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12609261.png)
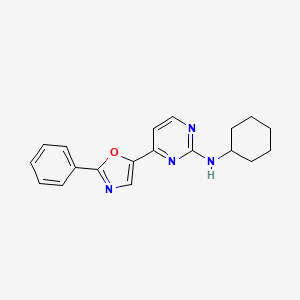
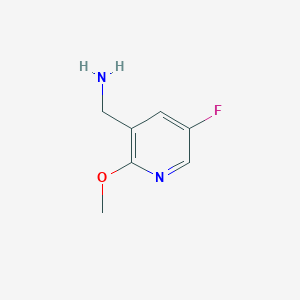
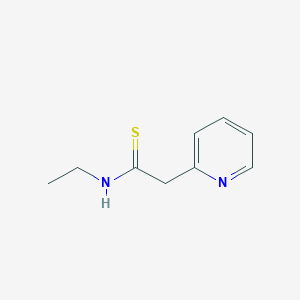
![8,8'-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline)](/img/structure/B12609283.png)
![3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12609286.png)
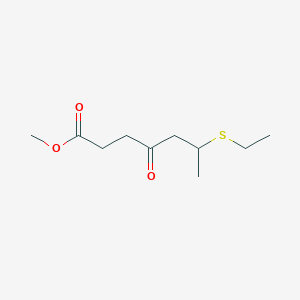
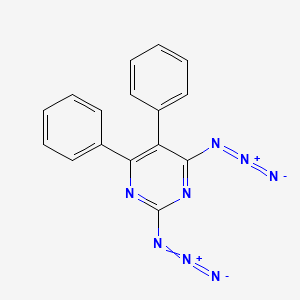
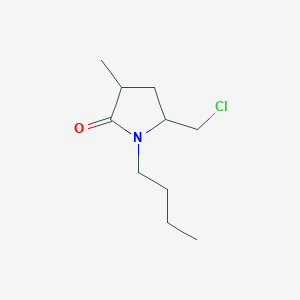
propanedinitrile](/img/structure/B12609305.png)
![4,5-Dimethyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12609308.png)
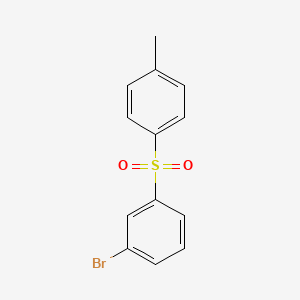
![N-[(3-Aminophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B12609329.png)
